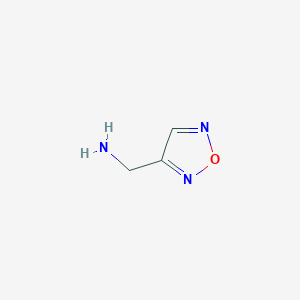

(1,2,5-Oxadiazol-3-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H5N3O |

|---|---|

Molecular Weight |

99.09 g/mol |

IUPAC Name |

1,2,5-oxadiazol-3-ylmethanamine |

InChI |

InChI=1S/C3H5N3O/c4-1-3-2-5-7-6-3/h2H,1,4H2 |

InChI Key |

LUWIDHFKMPHZFF-UHFFFAOYSA-N |

Canonical SMILES |

C1=NON=C1CN |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,5 Oxadiazol 3 Yl Methanamine and Its Analogs

General Strategies for 1,2,5-Oxadiazole Ring Formation

The formation of the 1,2,5-oxadiazole ring is a key step in the synthesis of the target compound and its analogs. Several classical and modern methods are available to chemists for this purpose. nih.gov

Cycloaddition Reactions

1,3-dipolar cycloaddition reactions are a powerful tool for the synthesis of five-membered heterocycles, including 1,2,5-oxadiazoles. thieme-connect.de Nitrile oxides, which can be generated in situ from various precursors like hydroximoyl halides, are common dipoles used in these reactions. thieme-connect.deorganic-chemistry.org In the absence of a dipolarophile, nitrile oxides can dimerize to form symmetrically disubstituted 1,2,5-oxadiazole 2-oxides (furoxans). thieme-connect.de These furoxans can then be deoxygenated to yield the corresponding 1,2,5-oxadiazoles. thieme-connect.de

| Dipole Precursor | Reagent/Condition | Product | Ref. |

| Hydroximoyl halides | Base (e.g., triethylamine) | 1,2,5-Oxadiazole 2-oxide | thieme-connect.de |

| α-Nitroketones | Dehydrating agent | 1,2,5-Oxadiazole 2-oxide | thieme-connect.deorganic-chemistry.org |

| Alkynes | Iron(III) nitrate | 3-Acyl-1,2,4-oxadiazoles | organic-chemistry.org |

Formal [3+2] cycloadditions have also been reported, such as the reaction of substituted oxazoles with nitrosobenzene (B162901) derivatives to regioselectively produce 2,5-dihydro-1,2,4-oxadiazoles. oup.com

Dimerization Reactions

The dimerization of nitrile oxides is a general and spontaneous route to symmetrically disubstituted 1,2,5-oxadiazole 2-oxides, often occurring at ambient temperatures. nih.govthieme-connect.de This makes the isolation of the nitrile oxide intermediate challenging but provides a direct pathway to the furoxan ring system. thieme-connect.de

| Starting Material | Conditions | Product | Ref. |

| Nitrile Oxides | Spontaneous at ambient temperature | Symmetrically disubstituted 1,2,5-oxadiazole 2-oxides | thieme-connect.de |

Cyclodehydration Reactions

Cyclodehydration is a widely used method for the synthesis of oxadiazoles (B1248032). nih.govotterbein.edu For 1,2,5-oxadiazoles, this typically involves the dehydration of α-dioximes (glyoximes). chemicalbook.com Various dehydrating agents can be employed to facilitate this ring closure. otterbein.edubiointerfaceresearch.com For instance, heating glyoxaldioxime with succinic anhydride (B1165640) or using thionyl chloride can produce the parent 1,2,5-oxadiazole. chemicalbook.com 1,1'-Carbonyldiimidazole (B1668759) has also been shown to be an effective reagent for the cyclization of α-dioximes to form 3,4-disubstituted 1,2,5-oxadiazoles at room temperature. organic-chemistry.org

| Starting Material | Dehydrating Agent | Product | Ref. |

| α-Dioximes (Glyoximes) | Succinic anhydride, SOCl₂, P₂O₅, PPA, POCl₃ | 1,2,5-Oxadiazole | chemicalbook.comotterbein.edubiointerfaceresearch.com |

| α-Dioximes | 1,1'-Carbonyldiimidazole | 3,4-Disubstituted 1,2,5-oxadiazoles | organic-chemistry.org |

| Diacylhydrazines | Polymer-supported Burgess reagent (microwave) | 2,5-Disubstituted 1,3,4-oxadiazoles | biointerfaceresearch.com |

Condensation Reactions

Condensation reactions provide another versatile route to the 1,2,5-oxadiazole core. nih.gov These reactions often involve the formation of an intermediate that subsequently cyclizes. For example, a one-pot condensation of furoxanyl (B1587844) amidoximes with aldehydes, followed by iodine-mediated oxidation, has been developed for the synthesis of 1,2,4- and 1,2,5-oxadiazole ring assemblies. researchgate.net The reaction of amidoximes with various carbonyl compounds or their derivatives is a common strategy. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Ref. |

| Furoxanyl amidoximes | Aldehydes | Iodine | 1,2,4- and 1,2,5-Oxadiazole assemblies | researchgate.net |

| Amidoximes | Acyl chlorides | Cs₂CO₃ | 1,2,4-Oxadiazole (B8745197)/1,2,5-oxadiazole 2-oxide hybrids | mdpi.com |

| (N-isocyanimino)triphenylphosphorane, secondary amine, carboxylic acid | Aromatic aldehyde | None | 2,5-Disubstituted 1,3,4-oxadiazole (B1194373) | acs.org |

Thermolysis Methods

Thermolysis of certain precursors can lead to the formation of the 1,2,5-oxadiazole ring. nih.gov While less common, this method can be effective for specific substrates. The inherent stability of the 1,2,5-oxadiazole ring allows for its formation under thermal conditions where other rings might not be stable. thieme-connect.de

Nitration and Oxidation Routes

Nitration and subsequent oxidation reactions can be employed in the synthesis of 1,2,5-oxadiazoles. nih.gov For instance, the oxidation of α-nitro ketoximes can yield 1,2,5-oxadiazole 2-oxides (furoxans). thieme-connect.de These furoxans can then be deoxygenated to the corresponding 1,2,5-oxadiazoles using various reducing agents like trialkyl or triaryl phosphites. thieme-connect.de

| Starting Material | Reagent | Intermediate | Product | Ref. |

| Alkynes | Nitrating agent | α-Nitroketone | 1,2,5-Oxadiazole 2-oxide | organic-chemistry.org |

| 1,2,5-Oxadiazole 2-oxide | Trialkyl/triaryl phosphites, SnCl₂/HCl, Zn/acetic acid | - | 1,2,5-Oxadiazole | thieme-connect.de |

Ring-Conversion Strategies

The transformation of other heterocyclic systems into the 1,2,5-oxadiazole ring is a viable synthetic approach. nih.gov This strategy often involves the rearrangement or fragmentation of a pre-existing ring to form the desired oxadiazole structure. For instance, certain nitrogen-containing heterocycles can undergo ring-opening and subsequent recyclization under specific conditions to yield 1,2,5-oxadiazole derivatives. These methods, while sometimes complex, can provide access to unique substitution patterns not easily achievable through other routes. nih.gov

Reactions Involving Dioximes and Amidoximes

A prominent and widely used method for the synthesis of 1,2,5-oxadiazoles involves the cyclodehydration of α-dioximes (glyoximes). organic-chemistry.orgresearchgate.net This reaction is typically facilitated by dehydrating agents. A notable advancement in this area is the use of 1,1'-carbonyldiimidazole (CDI), which allows for the formation of 3,4-disubstituted 1,2,5-oxadiazoles from the corresponding bisoximes at ambient temperatures. organic-chemistry.org This mild approach is particularly advantageous for the synthesis of energetic compounds as it avoids high temperatures that could lead to decomposition. organic-chemistry.org

Amidoximes also serve as crucial precursors in the synthesis of oxadiazole derivatives. mdpi.com For example, the condensation of amidoximes with various reagents can lead to the formation of different oxadiazole isomers. organic-chemistry.org

Formation from 1,2-Dicarbonyl Compounds with Hydrazine (B178648) Derivatives

The reaction of 1,2-dicarbonyl compounds or their equivalents with hydrazine derivatives represents another pathway to oxadiazole-related structures. acs.orgacs.org For instance, the cyclocondensation of a dicarbonyl ester with phenylhydrazine (B124118) can initiate a sequence leading to pyrazole (B372694) derivatives, which can be further transformed. acs.orgacs.org While not a direct route to 1,2,5-oxadiazoles, these reactions are fundamental in heterocyclic chemistry and can be adapted to produce precursors for oxadiazole synthesis. For example, hydrazones, formed from the condensation of aldehydes or ketones with hydrazine derivatives, can be key intermediates. uomosul.edu.iq These can then undergo cyclization reactions to form various heterocyclic rings, including those that can be converted to oxadiazoles. uomosul.edu.iq

Specific Approaches for Introducing the Methanamine Moiety

Once the 1,2,5-oxadiazole core is established, the introduction of the methanamine group is the subsequent critical step. This can be achieved through several functional group transformations.

Reductive Amination of Aldehyde Intermediates

Reductive amination of an aldehyde intermediate, such as 1,2,5-oxadiazole-3-carbaldehyde, is a direct and efficient method for installing the methanamine moiety. This two-step, one-pot process typically involves the initial formation of an imine by reacting the aldehyde with an amine (or ammonia), followed by in-situ reduction to the corresponding amine. Various reducing agents can be employed for this transformation. This method is widely applicable in the synthesis of α-amino-1,3,4-oxadiazoles and can be catalyzed by transition metals like iridium. nih.govbohrium.comresearchgate.net

Nucleophilic Substitution on Halogenated Precursors

A common and versatile strategy involves the nucleophilic substitution of a halogen on a precursor molecule. nih.gov Starting with a 3-(halomethyl)-1,2,5-oxadiazole, where the halogen is typically chlorine or bromine, the methanamine group can be introduced by reaction with ammonia (B1221849) or a suitable amine equivalent. This reaction proceeds via a standard SN2 mechanism and is a reliable method for forging the carbon-nitrogen bond.

Functionalization of Oxadiazole-Substituted Benzyl (B1604629) Derivatives

In cases where the oxadiazole ring is attached to a larger aromatic system, such as a benzyl group, functionalization of the benzylic position can be a strategic approach. This can involve the introduction of a leaving group at the benzylic carbon, followed by nucleophilic substitution with an amino group source. Alternatively, methods involving the late-stage functionalization of tertiary amides and lactams have been developed, providing access to complex α-amino 1,3,4-oxadiazole structures. nih.govbohrium.comresearchgate.net

Polyphosphoric Acid (PPA) Mediated Condensation Routes for Related Oxadiazoles

Polyphosphoric acid (PPA) is a widely utilized reagent in organic synthesis, serving as both a catalyst and a dehydrating agent for cyclization reactions. Its application in the synthesis of 1,3,4-oxadiazole rings is a prominent and convenient method known for producing high-purity products. researchgate.net The general approach involves the condensation of acylhydrazides with carboxylic acids, followed by PPA-mediated cyclodehydration. researchgate.net

The typical reaction involves heating a mixture of a carboxylic acid and a hydrazide in PPA. For instance, the synthesis of 1,3,4-oxadiazoles can be achieved through the high-temperature polycondensation of aromatic dicarboxylic acids and hydrazine sulfate (B86663) in PPA. researchgate.net This method is also effective for creating oxadiazoles with amine functionalities. A key example is the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, which is accomplished by reacting p-Toluic hydrazide and glycine (B1666218) in the presence of PPA. researchgate.net This demonstrates the utility of PPA in producing aminated oxadiazole structures, which are valuable precursors for further functionalization. researchgate.net

While many published methods focus on 1,3,4-oxadiazoles, the principles of PPA-mediated condensation are broadly applicable to the formation of other isomeric oxadiazole rings. The reagent's strong dehydrating nature facilitates the intramolecular cyclization necessary to form the stable five-membered ring. In some protocols, PPA is impregnated on silica (B1680970) gel (PPA-SiO₂), creating a solid-supported catalyst that can be used under solvent-free and microwave irradiation conditions, enhancing the efficiency and environmental friendliness of the synthesis. orientjchem.orgresearchgate.net

Table 1: Examples of PPA-Mediated Oxadiazole Synthesis

| Starting Materials | Product | Reagent | Conditions | Reference |

|---|---|---|---|---|

| p-Toluic hydrazide, Glycine | 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine | PPA | Condensation | researchgate.net |

| Aromatic dicarboxylic acids, Hydrazine sulfate | Poly(1,3,4-oxadiazole)s | PPA | High Temperature | researchgate.net |

| Benzil, Benzaldehyde, Ammonium acetate | 1,2,4,5-Tetrasubstituted Imidazoles* | PPA-SiO₂ | Microwave, Solvent-free | orientjchem.orgresearchgate.net |

Note: While not an oxadiazole, this demonstrates the use of PPA-SiO₂ as a modern catalyst.

Paal-Knorr Reaction for Aminated Oxadiazoles

The Paal-Knorr reaction is a classical and highly valuable method for synthesizing five-membered heterocyclic compounds. wikipedia.org It is most famously used for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. wikipedia.orgyoutube.com The reaction typically proceeds under acidic or neutral conditions.

For the synthesis of pyrroles, a 1,4-dicarbonyl compound is condensed with a primary amine or ammonia. organic-chemistry.org The mechanism, investigated in detail by V. Amarnath, involves the initial formation of a hemiaminal upon attack of the amine on a protonated carbonyl group. A subsequent intramolecular attack on the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative, which then dehydrates to yield the aromatic pyrrole (B145914) ring. wikipedia.orgorganic-chemistry.org

However, the Paal-Knorr reaction is not a standard or documented method for the synthesis of any isomer of oxadiazole, including aminated 1,2,5-oxadiazoles. The fundamental mechanism of the Paal-Knorr synthesis, which relies on the reaction between a 1,4-dicarbonyl substrate and a nucleophile like an amine (for pyrroles) or the intramolecular cyclization of the enol (for furans), is not suited for the formation of the O-N bond required in an oxadiazole ring. wikipedia.orgorganic-chemistry.org The synthesis of oxadiazole rings typically requires different precursors, such as amidoximes, hydrazides, or nitrile oxides, and proceeds through distinct mechanistic pathways like [3+2] cycloadditions or cyclodehydrations. chim.it

Modern Synthetic Techniques

Recent advancements in synthetic chemistry have focused on improving reaction efficiency, reducing waste, and simplifying procedures. Techniques such as microwave-assisted synthesis and one-pot protocols have become powerful tools in the construction of complex heterocyclic systems like (1,2,5-Oxadiazol-3-yl)methanamine and its analogs.

Microwave-assisted organic synthesis has emerged as a valuable technique that often leads to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. eurekaselect.comresearchgate.net The direct and efficient heating of the reaction mixture via microwave irradiation can accelerate a wide range of chemical transformations. rsc.org

This technology has been successfully applied to the synthesis of various oxadiazole derivatives. For example, 2,5-disubstituted 1,3,4-oxadiazoles have been prepared efficiently from hydrazides and carboxylic acids or by the cyclization of diacylhydrazines using reagents like phosphorus oxychloride under microwave irradiation. eurekaselect.comresearchgate.netnih.gov The synthesis of 1,2,4-oxadiazoles has also been achieved using microwave-assisted protocols, such as the construction of the ring on a silica-supported system, which allows for a fast and efficient process. nih.gov These methods highlight the versatility of microwave energy in promoting the necessary cyclization reactions to form the oxadiazole core, often under milder conditions and in a fraction of the time required by traditional methods. nih.govwjarr.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Hours to Days | Moderate | eurekaselect.comresearchgate.net |

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. nih.gov Several one-pot strategies have been developed for the streamlined synthesis of substituted oxadiazoles.

Table 3: Examples of One-Pot Oxadiazole Syntheses

| Reactants | Product Type | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Carboxylic Acids, NIITP, Aryl Iodides | 2,5-Disubstituted 1,3,4-Oxadiazoles | One-pot synthesis-arylation | nih.gov |

| Hydrazines, Aldehydes, CO₂ | 1,3,4-Oxadiazol-2(3H)-ones | KI/TBHP, Hypoiodite promotion | nih.gov |

Chemical Reactivity and Transformations of 1,2,5 Oxadiazol 3 Yl Methanamine and Its Derivatives

Reactivity of the 1,2,5-Oxadiazole Ring System

Nucleophilic Substitution on Leaving Groups on the Ring

While the 1,2,5-oxadiazole ring itself is resistant to nucleophilic attack, the presence of a good leaving group at the C3 or C4 position facilitates nucleophilic substitution reactions. thieme-connect.de This provides a valuable synthetic pathway to a variety of substituted 1,2,5-oxadiazoles that are not easily accessible through ring-closure methods. thieme-connect.de

Common leaving groups that can be displaced by nucleophiles include halides, nitro groups, and sulfonyl groups. thieme-connect.de Nitro-substituted 1,2,5-oxadiazoles are particularly useful starting materials for these reactions due to their relative ease of synthesis. thieme-connect.de A range of nucleophiles, such as amines, thiols, and alkoxides, can be employed to displace these leaving groups, leading to the formation of amino-, thio-, and alkoxy-substituted 1,2,5-oxadiazoles, respectively.

Table 1: Examples of Nucleophilic Substitution on 1,2,5-Oxadiazole Derivatives

| Starting Material | Nucleophile | Product | Reference |

| 4-Halo-7-nitro-2,1,3-benzoxadiazole | Amines, Thiols, Phenols | 4-Amino/Thio/Phenoxy-7-nitro-2,1,3-benzoxadiazole derivatives | thieme-connect.de |

| 4,6-Dinitro-2,1,3-benzoxadiazole | Chloride, Azide (B81097) | 4-Chloro/Azido-6-nitro-2,1,3-benzoxadiazole | thieme-connect.de |

| 3-Trichloromethyl-1,2,4-oxadiazole | Ammonia (B1221849) (NH₃) | 3-Substituted-5-amino-1,2,4-oxadiazole | nih.gov |

Ring Cleavage Reactions

Despite its general stability, the 1,2,5-oxadiazole ring can undergo cleavage under specific conditions. Treatment with strong reducing agents, such as lithium aluminum hydride, can lead to the rupture of the ring, typically yielding amino-substituted fragments. thieme-connect.de

The stability of the ring towards alkaline conditions depends on the substitution pattern. While 3,4-disubstituted 1,2,5-oxadiazoles are stable in the presence of alkali, the parent 1,2,5-oxadiazole and its monosubstituted derivatives are susceptible to ring-cleavage reactions. thieme-connect.de

Thermal or photochemical conditions can also induce ring cleavage, generally at the O1–N2 and C3–C4 bonds, to produce nitrile and nitrile oxide fragments. thieme-connect.de These reactions often require high temperatures, typically above 200°C, for unsubstituted alkyl- and aryl-1,2,5-oxadiazoles. thieme-connect.de

Hydrolytic cleavage of the oxadiazole ring can also occur, particularly in certain biological contexts or under specific pH conditions. For example, some 1,3,4-oxadiazole-based inhibitors have been observed to undergo hydrolysis within the active site of enzymes like histone deacetylase 6. acs.org This process involves the addition of a water molecule to a C=N bond, forming an unstable tetrahedral intermediate that subsequently undergoes ring opening. acs.org Similarly, some 1,2,4-oxadiazole (B8745197) derivatives show pH-dependent degradation, with ring opening occurring under both acidic and basic conditions. nih.gov

Boulton-Katritzky Rearrangements

The Boulton-Katritzky rearrangement is a significant thermal or base-catalyzed isomerization reaction for various 3-heteroallyl-substituted 1,2,5-oxadiazoles. thieme-connect.de This rearrangement involves the conversion of the 1,2,5-oxadiazole into a new five-membered heterocycle with a hydroxyiminoalkyl substituent. thieme-connect.de It is a type of mononuclear heterocyclic rearrangement that proceeds through an internal nucleophilic substitution, where a nucleophilic atom in the side chain attacks an electrophilic atom in the ring. beilstein-journals.orgchim.it

This reaction is not limited to 1,2,5-oxadiazoles and is a known transformation for other heterocycles like 1,2,4-oxadiazoles and isoxazoles. beilstein-journals.orgacs.orgnih.govorganic-chemistry.orgrsc.org The process is efficient and atom-economical, making it a valuable synthetic tool for creating diverse heterocyclic structures. beilstein-journals.orgorganic-chemistry.org For example, a tandem reaction combining a nucleophilic aromatic substitution (SNAr) with a Boulton-Katritzky rearrangement has been developed to synthesize functionalized nih.govnih.govnih.govtriazolo[1,5-a]pyridines from 1,2,4-oxadiazol-3-amines. acs.orgorganic-chemistry.org

N-Alkylation of Ring Nitrogens

Although the 1,2,5-oxadiazole ring is generally resistant to electrophilic attack, one of the ring nitrogen atoms can be alkylated under forcing conditions. thieme-connect.de For example, heating with a potent alkylating agent like dimethyl sulfate (B86663) can lead to the formation of N-methyl-1,2,5-oxadiazolium salts. thieme-connect.de This reaction demonstrates that while the nitrogen atoms are not highly nucleophilic, they can react with strong electrophiles, leading to quaternization of the ring nitrogen.

Reactivity of the Aminomethyl Functional Group

The aminomethyl group attached to the 1,2,5-oxadiazole ring serves as a versatile handle for introducing molecular diversity. Its primary amine nature allows for a range of classical transformations, including alkylation, acylation, and condensation reactions. These reactions are fundamental in modifying the compound's properties for various applications.

Alkylation Reactions

The primary amine of (1,2,5-oxadiazol-3-yl)methanamine is nucleophilic and can undergo alkylation reactions with suitable electrophiles. While specific studies on the direct alkylation of this compound are not extensively detailed in the literature, the formation of N-alkylated derivatives is well-established for analogous heterocyclic systems. Standard alkylating agents such as alkyl halides (iodides, bromides) can be employed, often in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction.

The synthesis of related compounds like N,N'-3,4-dialkylamino-1,2,5-oxadiazoles has been achieved through methods such as the dehydration of N,N'-disubstituted diaminoglyoximes. scispace.com Furthermore, the existence of commercial products like N-((5-Propyl-1,2,4-oxadiazol-3-yl)methyl)ethanamine demonstrates that N-alkylation of the aminomethyl group on an oxadiazole core is a feasible transformation. ambeed.com General alkylation methods, such as those used for indole (B1671886) derivatives involving alkyl halides under phase-transfer catalysis conditions, represent plausible routes for the selective mono- or di-alkylation of the aminomethyl group on the oxadiazole ring. researchgate.net

Acylation Reactions

N-acylation is a common transformation of the aminomethyl group, leading to the formation of stable amide derivatives. This reaction is typically achieved by treating the amine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. These reactions highlight the nucleophilic character of the amine.

For instance, the acylation of amino groups on related oxadiazole heterocycles is well-documented. Aniline (B41778) derivatives of 1,2,4-oxadiazoles react with succinic anhydride (B1165640) to form the corresponding N-acylated butanoic acid derivative. beilstein-journals.org Similarly, 2-amino-1,3,4-oxadiazoles can be acylated using various carboxylic acids in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

A notable acylation reaction involves the cyclization of hydrazide-hydrazones with acetic anhydride, which results in 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. nih.govmdpi.com This demonstrates an intramolecular acylation where the amine nitrogen attacks an in-situ generated acylating agent.

Table 1: Examples of Acylation Reactions on Amino-Oxadiazole Derivatives

Condensation Reactions

Condensation reactions involve the combination of two molecules to form a single molecule, typically with the elimination of a small molecule like water. mdpi.com The aminomethyl group can react with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines).

A significant example of this reactivity is the Paal-Knorr synthesis. The reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556) in acetic acid selectively yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. mdpi.comnih.gov In this reaction, the two amino groups of the diamine condense with the two ketone functionalities of the hexanedione to form the pyrrole (B145914) ring. mdpi.comnih.gov While this example uses an amino group directly on the ring, the principle applies to the aminomethyl group as well. Other condensation reactions include those with α-diketones and β-diketones to form larger heterocyclic systems like pyrazines and diazepines. mdpi.com

Functionalization of Furoxan (1,2,5-Oxadiazole N-oxide) Ring

The furoxan ring is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack. mdpi.com This property is exploited for its functionalization, particularly through nucleophilic aromatic substitution (SNAr) reactions. However, the inherent lability of the furoxan ring can lead to ring-opening as a competing side reaction, which presents a synthetic challenge. mdpi.com

Nucleophilic Substitution of Nitro and Arylsulfonyl Groups

Nitro (–NO₂) and arylsulfonyl (–ArSO₂) groups are excellent leaving groups for SNAr reactions on the furoxan ring. The electron-withdrawing nature of these groups activates the ring towards nucleophilic attack.

The substitution of these groups allows for the introduction of a variety of substituents. For example, 3,4-bis(phenylsulfonyl)furoxan can be used in multicomponent reactions where it couples with Ugi reaction products via nucleophilic substitution, demonstrating the lability of the sulfonyl group. mdpi.com Similarly, 3-chloro-4-nitrofuroxan undergoes substitution, although primary and secondary aliphatic amines can cause ring-opening. mdpi.com This issue can be circumvented by using trimethylsilyl (B98337) derivatives of amines as nucleophiles, which cleanly afford the desired aminated products. mdpi.com Halogens like chlorine and bromine have also been reported as effective leaving groups in SNAr reactions with alkoxy nucleophiles. mdpi.com

Table 2: Nucleophilic Substitution on Furoxan Derivatives

Condensations of Cyano-, Carbonyl-, and Carboxyfuroxan Derivatives

Furoxans bearing cyano, carbonyl, or carboxylic acid functionalities are valuable precursors for constructing more complex molecular architectures, particularly fused heterocyclic systems. These reactions often proceed via an initial addition to the functional group followed by an intramolecular condensation or cyclization.

For example, 3,4-dicyanofuroxan (B3048591) is a key intermediate where the cyano group at the 4-position is more reactive towards nucleophilic addition. Reaction with hydroxylamine (B1172632) leads to an amidoxime (B1450833) intermediate which then cyclizes to form a fused nih.govresearchgate.netnih.govoxadiazole ring. nih.gov Similarly, condensation of a furoxan diester with an amidoxime at elevated temperatures is a key step in the synthesis of complex energetic materials like LLM-210. osti.gov The reaction conditions, such as the choice of solvent, can be critical for achieving good yields and preventing the precipitation of intermediates. osti.gov

The development of energetic compounds often relies on these condensation strategies. For instance, 4-amino-3-cyano-1,2,5-oxadiazole 2-oxide can be converted to a chloroxime, which then undergoes a ring-closing reaction with N-α halogenated azoles to build fused oxa- mdpi.commdpi.combicyclic ring systems. mdpi.com

Compound Index

Synthesis and Characterization of 1,2,5 Oxadiazol 3 Yl Methanamine Derivatives and Analogs

Derivatives with Varied Substituents on the Oxadiazole Ring

The functionalization of the 1,2,5-oxadiazole ring at the 4-position allows for the modulation of the physicochemical properties of the resulting methanamine derivatives. Synthetic strategies often involve the construction of a substituted furazan (B8792606) ring followed by the introduction or modification of the aminomethyl side chain.

Aryl and Alkyl Substituted Analogs

The synthesis of 4-aryl and 4-alkyl substituted (1,2,5-oxadiazol-3-yl)methanamines is not extensively documented in a single-step process. A common and plausible synthetic strategy involves a two-step sequence: first, the synthesis of a 4-substituted-3-cyanofurazan, followed by the chemical reduction of the nitrile group to the desired aminomethyl functionality.

The preparation of the intermediate 4-substituted-3-cyanofurazans can be achieved through various established methods for forming the 1,2,5-oxadiazole ring. For instance, the cyclization of α-dioximes, derived from corresponding ketones, is a foundational method. For aryl-substituted analogs, precursors such as arylidenecyanothioacetamides can be condensed with reagents like ethyl acetoacetate (B1235776) to form the core heterocyclic structure. researchgate.net

Once the 4-substituted-3-cyanofurazan is obtained, the crucial step is the reduction of the cyano group. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. adichemistry.comnumberanalytics.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the decomposition of the highly reactive LiAlH₄. adichemistry.comnumberanalytics.com Catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere, represents an alternative reduction method. youtube.com This approach can sometimes offer milder conditions and different chemoselectivity compared to metal hydrides. nih.gov

The table below outlines the general synthetic approach and the characterization data that would be expected for these target compounds, based on analogous reactions.

| Compound Name | Substituent (R) | Synthetic Precursor | Reduction Method | Expected Characterization |

| (4-Phenyl-1,2,5-oxadiazol-3-yl)methanamine | Phenyl | 3-Cyano-4-phenyl-1,2,5-oxadiazole | LiAlH₄ or Catalytic Hydrogenation | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

| (4-Methyl-1,2,5-oxadiazol-3-yl)methanamine | Methyl | 3-Cyano-4-methyl-1,2,5-oxadiazole | LiAlH₄ or Catalytic Hydrogenation | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

| (4-Ethyl-1,2,5-oxadiazol-3-yl)methanamine | Ethyl | 3-Cyano-4-ethyl-1,2,5-oxadiazole | LiAlH₄ or Catalytic Hydrogenation | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

Nitro and Azido (B1232118) Derivatives

Nitro and azido groups are important functional groups, often introduced to enhance the energetic properties of a compound or to serve as handles for further chemical modification.

The synthesis of nitro-substituted (1,2,5-oxadiazol-3-yl)methanamine analogs can be approached by first preparing a nitro-containing furazan ring. A key precursor is 3-amino-4-nitrofurazan (ANF), which can be synthesized by the oxidation of 3,4-diaminofurazan (B49099) (DAF). A reported method for this oxidation uses a mixture of hydrogen peroxide, sodium tungstate, and methanesulfonic acid, providing a good yield of ANF. researchgate.net To arrive at the target methanamine, one would need to start with a precursor like 3-cyano-4-nitrofurazan, which can be obtained from the oxidation of 3-amino-4-cyanofurazan. libretexts.orgnih.gov The subsequent reduction of the cyano group, as described in the previous section, would yield (4-nitro-1,2,5-oxadiazol-3-yl)methanamine.

For azido derivatives , a common strategy involves the nucleophilic substitution of a suitable leaving group on the furazan ring with an azide (B81097) salt, such as sodium azide. Alternatively, diazotization of an amino-substituted furazan followed by treatment with sodium azide can yield the desired azido-furazan. For example, 3,4-Bis(azidoacetamino)furazan has been synthesized, demonstrating the introduction of the azido moiety onto a furazan scaffold. organic-chemistry.org A synthetic route to (4-azido-1,2,5-oxadiazol-3-yl)methanamine would likely start from 3-amino-4-cyanofurazan, which is converted to 3-azido-4-cyanofurazan, followed by reduction of the nitrile.

| Derivative Type | Key Precursor | Synthetic Strategy | Key Reagents |

| Nitro | 3-Cyano-4-nitrofurazan | 1. Oxidation of 3-amino-4-cyanofurazan. 2. Reduction of the cyano group. | H₂O₂/Na₂WO₄/CH₃SO₃H (Oxidation); LiAlH₄ (Reduction) |

| Azido | 3-Azido-4-cyanofurazan | 1. Diazotization of 3-amino-4-cyanofurazan followed by azide substitution. 2. Reduction of the cyano group. | NaNO₂/HCl, NaN₃ (Azidation); LiAlH₄ (Reduction) |

Heterocyclic Substituted Derivatives

Attaching other heterocyclic rings to the 4-position of the this compound core can lead to molecules with novel properties. A direct and effective method for creating such derivatives is the Paal-Knorr reaction. This has been demonstrated in the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, where 1,2,5-oxadiazole-3,4-diamine reacts selectively with 2,5-hexanedione (B30556) in acetic acid. organic-chemistry.orgnih.gov The reaction proceeds by heating the mixture to 40–45 °C, leading to the formation of the pyrrole (B145914) ring fused via a nitrogen atom to the oxadiazole core. organic-chemistry.org To obtain the corresponding methanamine, one would need to start with a precursor that already contains the aminomethyl group or a group that can be converted to it.

Another strategy involves constructing a different heterocycle, such as a 1,2,4-oxadiazole (B8745197) or a triazole, from a functional group on the furazan ring. For instance, 3-amino-4-cyanofurazan can be converted to an amidoxime (B1450833) intermediate, which then reacts with cyanogen (B1215507) bromide to form a 3-amino-4-(5-amino-1,2,4-oxadiazol-3-yl)furazan. libretexts.org This demonstrates how the furazan ring can be used as a platform to build other heterocyclic systems.

| Derivative | Starting Material | Reaction Type | Key Reagents | Yield |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine organic-chemistry.orgnih.gov | 1,2,5-Oxadiazole-3,4-diamine | Paal-Knorr Synthesis | 2,5-Hexanedione, Acetic Acid | Not specified |

| 3-Amino-4-(5-amino-1,2,4-oxadiazol-3-yl)furazan libretexts.org | 3-Amino-4-(amidoxime)furazan | Heterocycle Formation | Cyanogen Bromide (BrCN) | Not specified |

N-Oxide Derivatives (Furoxans)

Furoxans, or 1,2,5-oxadiazole N-oxides, are a widely studied class of compounds, primarily due to their ability to act as nitric oxide (NO) donors. The synthesis of furoxan derivatives often starts from the corresponding furazans (1,2,5-oxadiazoles) or is achieved through methods that directly construct the N-oxide ring.

A general method for creating the furoxan ring is the dimerization of nitrile oxides, which can be generated in situ from hydroximoyl chlorides. The treatment of an appropriate hydroximoyl chloride with a base or a reagent like silver carbonate can lead to the formation of the furoxan ring. For example, this method has been extended to prepare various furoxans from their corresponding hydroximidoyl chloride precursors.

Another key synthetic pathway involves the nitrosation of unsaturated compounds. For instance, reacting styrene (B11656) derivatives with sodium nitrite (B80452) in acidic conditions can yield 3-phenyl-4-nitrofuroxan. Furthermore, the oxidation of furazan derivatives can also produce furoxans.

Research has detailed the synthesis of specific (furoxan-3-yl)methanamine analogs. For example, 3-(azidomethyl)-4-phenylfuroxan and its derivatives with nitro- and methoxy-phenyl substituents have been synthesized. The general procedure involves starting with the corresponding hydroxymethyl-furoxan, converting the alcohol to a better leaving group (e.g., a tosylate), and then performing a nucleophilic substitution with sodium azide.

| Compound Name | Substituent (R) | Yield | Characterization Data (¹H NMR, δ ppm) |

| 3-(Azidomethyl)-4-phenylfuroxan | Phenyl | 76.3% | 7.76-7.74 (d, 2H); 7.63-7.56 (m, 3H); 4.48 (s, 2H) |

| 3-(Azidomethyl)-4-(4-methoxyphenyl)furoxan | 4-Methoxyphenyl | 84.3% | 7.70-7.67 (d, 2H); 7.09-7.05 (d, 2H); 4.47 (s, 2H); 3.90 (s, 3H) |

| 3-(Azidomethyl)-4-(4-nitrophenyl)furoxan | 4-Nitrophenyl | 85.8% | 8.45-8.42 (d, 2H); 8.01-7.99 (d, 2H); 4.52 (s, 2H) |

Hybrid Structures and Conjugates

The creation of hybrid molecules, where the this compound scaffold is conjugated with other pharmacophores or functional moieties, is a strategy to develop compounds with novel or enhanced activities. The furoxan ring system is particularly popular for creating such hybrids due to its NO-donating properties.

One approach involves linking the furoxan subunit to another molecule through a suitable linker. For example, furoxan derivatives have been conjugated with hydrazones. In one study, a series of (E)-3-carbamoyl-4-((4-((2-acylhydrazono)methyl)phenoxy)methyl)furoxans were synthesized. These compounds link the furoxan ring to various substituted benzoyl hydrazones via a phenoxymethyl (B101242) linker.

Another strategy is to build another heterocyclic ring directly onto the furazan or furoxan core. The synthesis of 3-amino-4-(5-amino-1,3,4-oxadiazol-5-yl)-1,2,5-oxadiazole is an example of a hybrid structure containing both a furazan and a 1,3,4-oxadiazole (B1194373) ring. libretexts.org This was achieved by condensing a hydrazide intermediate, derived from 3-amino-4-cyanofurazan, with cyanogen bromide. libretexts.org

| Hybrid Structure Type | Linker/Fused Ring | Synthetic Approach | Example Compound |

| Furoxan-Hydrazone Conjugate | Phenoxymethyl linker | Condensation of furoxan-aldehyde with substituted hydrazides | (E)-3-carbamoyl-4-((4-((2-benzoylhydrazono)methyl)phenoxy)methyl)furoxan |

| Furazan-Oxadiazole Hybrid | Direct C-C bond | Cyclization of furazan-hydrazide with BrCN | 3-Amino-4-(2-amino-1,3,4-oxadiazol-5-yl)-1,2,5-oxadiazole libretexts.org |

Structure Activity Relationship Sar Studies of 1,2,5 Oxadiazol 3 Yl Methanamine Derivatives

Impact of Substituent Position and Electronic Nature on Biological Activity

The biological activity of derivatives of (1,2,5-Oxadiazol-3-yl)methanamine is profoundly influenced by the nature and placement of substituents on the oxadiazole ring and the amine function. The 1,2,5-oxadiazole ring is characterized as being electron-poor and acts as an electron-withdrawing group, which in turn affects the reactivity of attached substituents. mdpi.com

Research on a series of 3-amino-1,2,5-oxadiazole derivatives aimed at treating Plasmodium falciparum, the parasite responsible for malaria, has provided significant SAR insights. In these studies, the core structure is an N-acyl derivative of 3-amino-1,2,5-oxadiazole, where the amine is part of an amide linkage. The position and electronic properties of substituents on an aromatic ring attached at the 4-position of the oxadiazole ring were found to be critical for antiplasmodial activity and selectivity. mdpi.com

Specifically, the substitution pattern on a 4-phenyl moiety demonstrated that activity is highly dependent on these modifications. For instance, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide showed potent in vitro activity against the chloroquine-sensitive NF54 strain of P. falciparum. This highlights the beneficial impact of a 3,4-dialkoxyphenyl substitution at the 4-position of the oxadiazole ring on both activity and cytotoxicity. mdpi.com The presence of electron-donating groups, such as methoxy (B1213986) and ethoxy groups, on the phenyl ring at position 4 appears to be favorable for activity.

In a broader context of oxadiazole derivatives, the electronic nature of substituents has been shown to be a determining factor in their biological activities. For some series of 1,3,4-oxadiazoles, it has been observed that electron-withdrawing groups can enhance antimicrobial activity. derpharmachemica.com Conversely, for other activities like anticonvulsant properties, electron-donating groups on an aryl substituent were found to increase the efficacy. derpharmachemica.com While these findings are for a different isomer, they underscore the principle that the electronic properties of substituents are a key consideration in the design of bioactive oxadiazole compounds.

The introduction of specific heterocyclic substituents at the 4-position of the 1,2,5-oxadiazol-3-amine (B3056651) core has also been explored. For example, the synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine has been reported, with the potential for pharmacological activity being noted due to the known bioactivity of similar structures. bohrium.commdpi.com

| Derivative Class | Substituent Modification | Impact on Biological Activity | Reference Compound Example | Key Finding |

| Antiplasmodial 3-Acylamino-1,2,5-oxadiazoles | 4-(3,4-dialkoxyphenyl) group | High in vitro activity and selectivity | N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide | 3,4-dialkoxy substitution at the 4-phenyl position significantly enhances antiplasmodial potency. mdpi.com |

| General 1,3,4-Oxadiazoles (for comparison) | Electron-withdrawing groups | Increased antimicrobial activity | Not specified for this compound | Demonstrates the general principle of electronic effects on activity in related azoles. derpharmachemica.com |

| General 1,3,4-Oxadiazoles (for comparison) | Electron-donating groups | Enhanced anticonvulsant activity | Not specified for this compound | Highlights that the desired electronic nature of a substituent is activity-dependent. derpharmachemica.com |

| 4-Substituted 1,2,5-Oxadiazol-3-amines | 4-(2,5-dimethyl-1H-pyrrol-1-yl) group | Potential for pharmacological activity | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine | The introduction of heterocyclic substituents at position 4 is a viable strategy for developing bioactive compounds. bohrium.commdpi.com |

Stereochemical Considerations in Activity

Stereochemistry plays a critical role in the biological activity of chiral pharmaceuticals, as stereoisomers can exhibit different pharmacological and toxicological profiles. This is due to the three-dimensional nature of drug-target interactions. For derivatives of this compound that are chiral, the spatial arrangement of atoms is a key determinant of their activity.

In a study where the 4-hydroxy-1,2,5-oxadiazol-3-yl group was used as a bioisostere for a carboxylic acid group in amino acid analogues, the stereochemistry of the resulting compounds was found to be crucial for their activity at ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov For instance, the glutamate (Glu) analogue, where the distal carboxy group was replaced by the 4-hydroxy-1,2,5-oxadiazol-3-yl moiety, was resolved into its enantiomers. The (+)-isomer was found to be a potent, unselective agonist at AMPA receptors, while the stereoselectivity was generally low for this particular compound. nih.gov

However, for the higher homologues of glutamate in the same study, a more pronounced stereoselectivity was observed. The (+)-isomers of these homologues were weak agonists at iGluR2 and weak antagonists at NMDA receptors (NR1/NR2A subtype). In contrast, the corresponding (-)-isomers were selective antagonists at the NR1/NR2A receptors and showed somewhat higher potency. nih.gov This demonstrates that for these chiral 1,2,5-oxadiazole derivatives, the stereochemical configuration at the alpha-carbon of the amino acid backbone dictates not only the potency but also the nature of the pharmacological activity (agonist versus antagonist).

| Compound Series | (+)-Isomer Activity | (-)-Isomer Activity | Receptor Target | Key Finding |

| Glutamate Homologue 1 | Weak agonist | Selective antagonist (higher potency) | iGluR2, NR1/NR2A | Stereochemistry significantly influences the pharmacological profile, determining agonist vs. antagonist action. nih.gov |

| Glutamate Homologue 2 | Weak agonist | Selective antagonist (higher potency) | iGluR2, NR1/NR2A | Confirms the importance of stereoisomerism in defining the activity of chiral 1,2,5-oxadiazole derivatives at glutamate receptors. nih.gov |

Modulation of Reactivity through Structural Modifications

The inherent chemical reactivity of the 1,2,5-oxadiazole ring system and its substituents can be modulated through structural modifications, which in turn affects the biological activity and metabolic stability of the derivatives. The 1,2,5-oxadiazole (furazan) ring is known to be susceptible to reductive cleavage of the O-N bond. mdpi.com This reactivity can be a liability in terms of metabolic stability but can also be exploited for the design of prodrugs or agents that are activated in specific biological environments.

The electron-withdrawing nature of the 1,2,5-oxadiazole ring increases the reactivity of the substituents attached to it. mdpi.com This has implications for how the molecule interacts with biological macromolecules. For example, the acidity of protons on adjacent atoms can be increased, and the susceptibility of substituents to nucleophilic attack can be altered.

Structural modifications can be made to either enhance or decrease the reactivity of the system. For instance, the introduction of bulky substituents near the oxadiazole ring could sterically hinder the approach of nucleophiles or enzymes, thereby increasing the metabolic stability of the compound. Conversely, the incorporation of specific functional groups could be designed to promote a particular chemical reaction once the molecule reaches its target site.

Computational studies have shown that substitution on the 1,2,5-oxadiazole ring alters the net charge distribution and bond lengths within the molecule. researchgate.net These electronic perturbations directly translate to changes in chemical reactivity. For example, modifications that increase the positive charge on a particular carbon atom would make it a more likely site for nucleophilic attack. researchgate.net By strategically placing substituents, the reactivity of the this compound core can be fine-tuned to optimize its biological function and pharmacokinetic profile.

Mechanistic Investigations of Biological Activity Excluding Clinical Studies

Receptor Modulation

The interaction of small molecules with cellular receptors is a fundamental mechanism for modulating biological responses. While specific receptor modulation data for (1,2,5-Oxadiazol-3-yl)methanamine is not prevalent in the literature, studies on related oxadiazole structures provide insights into their potential receptor-modulating activities.

Derivatives of the isomeric 1,2,4-oxadiazole (B8745197) ring system have been investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). nih.gov These compounds were found to be selective for group III mGlu receptors, showing no activity at mGlu1, mGlu2, and mGlu5 receptors. nih.gov

Furthermore, research into 4-hydroxy-1,2,5-oxadiazol-3-yl derivatives as bioisosteres of the carboxylic acid group in glutamate has demonstrated their ability to interact with ionotropic glutamate receptors (iGluRs). researchgate.net Depending on the specific structure, these compounds have shown activity as both agonists and antagonists at different iGluR subtypes, including NMDA and AMPA receptors. researchgate.net This suggests that the 1,2,5-oxadiazole scaffold can be effectively incorporated into molecules targeting these important neurotransmitter receptors.

Interaction with Biological Systems and Pathways (e.g., NO/sGC/CREB pathway)

The nitric oxide (NO)/soluble guanylyl cyclase (sGC)/cyclic GMP (cGMP) signaling pathway is a critical regulator of numerous physiological processes. Soluble guanylyl cyclase is a key enzyme in this pathway, acting as a receptor for NO. frontiersin.org The activation of sGC by NO leads to the production of cGMP, which in turn modulates the activity of downstream effectors. While direct evidence linking this compound to this pathway is not available, the 1,2,5-oxadiazole N-oxides (furoxans) are well-known NO-donors, suggesting a potential for related compounds to interact with this system.

The cAMP response element-binding protein (CREB) is a transcription factor that is activated by various signaling pathways and plays a role in neuronal plasticity, learning, and memory. nih.gov While the direct modulation of the NO/sGC/CREB pathway by this compound has not been reported, the general importance of this pathway in cellular signaling makes it a plausible area for future investigation of bioactive furazan (B8792606) derivatives.

Cytotoxicity Mechanisms in In Vitro Models

The cytotoxic potential of novel chemical entities is a critical aspect of drug discovery, particularly in the field of oncology. The cytotoxicity of various furazan and oxadiazole derivatives has been evaluated in a range of cancer cell lines.

HCT-116 and HeLa Cells: The human colon carcinoma cell line HCT-116 and the human cervical cancer cell line HeLa are commonly used models for assessing anticancer activity. Numerous studies have reported the cytotoxic effects of various heterocyclic compounds on these cell lines. For instance, certain curcumin-based pyrazole-thiazole hybrids have shown potent cytotoxic effects against HCT-116 cells. researchgate.net Similarly, other synthesized compounds have demonstrated significant cytotoxicity against both HCT-116 and HeLa cells, with some exhibiting greater potency than the standard chemotherapeutic agent doxorubicin. researchgate.netijper.orgnih.govresearchgate.netresearchgate.netnih.govnih.govpharmacophorejournal.com The mechanisms of cytotoxicity often involve the induction of apoptosis, as evidenced by cell cycle arrest and the activation of caspases. nih.govnih.gov

V79 Cells: Chinese hamster lung fibroblasts (V79 cells) are another cell line used in cytotoxicity and genotoxicity studies. nih.govresearchgate.net While specific data for this compound is not available, studies with other compounds in V79 cells have helped to elucidate mechanisms of metabolic activation and resistance to cytotoxic agents. nih.govresearchgate.net

Table 2: Cytotoxicity of Various Compounds in Different Cell Lines

| Compound/Compound Class | Cell Line | Cytotoxic Effect (IC50/GI50) | Reference |

| Curcumin-based pyrazole-thiazole hybrid (16b) | HCT-116 | 4.31 ± 1.07 μM | researchgate.net |

| Plastoquinone analogue (AQ-12) | HCT-116 | 5.11 ± 2.14 μM | nih.gov |

| Plastoquinone analogue (AQ-12) | MCF-7 | 6.06 ± 3.09 μM | nih.gov |

| α-mangostin | HeLa | 24.53 ± 1.48 µM | nih.gov |

| Galantamine-Leucine Ester | HeLa | 23.63 µM | pharmacophorejournal.com |

Note: The compounds listed are not direct derivatives of this compound but serve to illustrate the cytotoxic potential of various chemical scaffolds against the specified cell lines.

Antimicrobial Action Mechanisms

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. The oxadiazole scaffold has been incorporated into numerous compounds with demonstrated antimicrobial properties. nih.gov

Derivatives of 1,3,4-oxadiazole (B1194373) have been shown to be active against a wide range of both Gram-positive and Gram-negative bacteria. nih.gov Structure-activity relationship studies have indicated that the presence of lipophilic substituents and electronegative groups, such as chlorine or a nitro group, on an attached phenyl ring can enhance antimicrobial activity. nih.gov One proposed mechanism of action for certain N-acylated furazan-3-amine derivatives against Plasmodium falciparum is the inhibition of the Na+-efflux pump PfATP4, which is vital for the parasite's ion homeostasis. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

NMR spectroscopy is a fundamental tool for elucidating the molecular structure of "(1,2,5-Oxadiazol-3-yl)methanamine". By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined. 2D NMR techniques, such as HSQC and HMBC, would further confirm the assignments by showing correlations between protons and carbons.

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" is expected to be relatively simple. The methylene (B1212753) protons (-CH₂-) of the methanamine group would likely appear as a singlet, or if coupled to the amine protons, as a triplet. Its chemical shift is predicted to be in the range of δ 4.0-5.0 ppm, influenced by the electron-withdrawing nature of the adjacent oxadiazole ring. For instance, the methylene protons in 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine appear at δ 4.05 ppm. capes.gov.brresearchgate.net The amine protons (-NH₂) would present as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The proton on the oxadiazole ring is anticipated to resonate at a downfield position, typically in the range of δ 8.0-9.0 ppm, as seen in other 1,2,4-oxadiazole (B8745197) derivatives. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. The carbon atom of the methylene group (-CH₂-) is expected to have a chemical shift in the range of δ 40-55 ppm. For example, the aliphatic carbon attached to the oxadiazole moiety in 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine is observed at δ 50.24 ppm. capes.gov.brresearchgate.net The two carbon atoms of the 1,2,5-oxadiazole ring are expected to resonate at significantly downfield shifts, typically between δ 150-170 ppm, due to the influence of the electronegative oxygen and nitrogen atoms. mdpi.comacs.orgnih.govscispace.comresearchgate.net For instance, the carbons of the oxadiazole ring in some derivatives appear in the range of 159–160 ppm and 157–159 ppm. mdpi.com

Predicted NMR Data for this compound:

| Table 1: Predicted ¹H and ¹³C NMR Data | ||

|---|---|---|

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -CH₂- | ~4.0 - 5.0 | ~40 - 55 |

| -NH₂ | Variable (broad) | - |

| Oxadiazole C-H | ~8.0 - 9.0 | ~150 - 165 |

| Oxadiazole C-CH₂ | - | ~155 - 170 |

Mass Spectrometry (MS, HRMS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, which aids in its structural confirmation. For "this compound" (C₃H₅N₃O), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in the mass spectrum would likely involve the loss of the aminomethyl group or cleavage of the oxadiazole ring. The molecular ion peak [M]⁺ would be observed, along with characteristic fragment ions. For example, related oxadiazole derivatives show fragmentation patterns that are consistent with their structures. nih.govnih.gov

Predicted Mass Spectrometry Data:

| Table 2: Predicted Mass Spectrometry Data | |

|---|---|

| Analysis | Predicted Value |

| Molecular Formula | C₃H₅N₃O |

| Molecular Weight | 99.09 g/mol |

| HRMS (ESI+) [M+H]⁺ | Calculated for C₃H₆N₃O⁺: 100.0505 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands.

Predicted IR Absorption Bands:

| Table 3: Predicted IR Data | |

|---|---|

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H stretch (amine) | 3300 - 3500 (two bands for primary amine) |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=N stretch (oxadiazole) | 1600 - 1690 mdpi.com |

| N-O stretch (oxadiazole) | 1300 - 1450 |

| C-O-C stretch (oxadiazole) | 1000 - 1100 |

The IR spectra of related oxadiazole derivatives show characteristic absorptions for the C=N bond in the range of 1600–1500 cm⁻¹. mdpi.com The N-H stretching of the amine group is also a key feature. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The oxadiazole ring, being a heterocyclic aromatic system, is expected to show absorption maxima in the UV region. The exact position of the λ_max will depend on the solvent used. For instance, 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine exhibits λ_max values around 271-296 nm in different solvents. acs.org

Predicted UV-Vis Absorption:

| Table 4: Predicted UV-Vis Data | |

|---|---|

| Solvent | Predicted λ_max (nm) |

| Ethanol | ~260 - 290 |

| Methanol | ~260 - 290 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For "this compound," DSC would be used to determine its melting point and thermal stability. Oxadiazole derivatives, particularly those with energetic properties, are often characterized by DSC to assess their decomposition temperatures. For example, some energetic oxadiazole-based materials show melting points in the range of 87-104 °C and decomposition temperatures as high as 299-314 °C. nih.gov

Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula. For C₃H₅N₃O, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition:

| Table 5: Theoretical Elemental Analysis | |

|---|---|

| Element | Percentage (%) |

| Carbon (C) | 36.36 |

| Hydrogen (H) | 5.09 |

| Nitrogen (N) | 42.40 |

| Oxygen (O) | 16.15 |

Experimental values obtained for synthesized analogous compounds typically show a close correlation with the calculated percentages. ajchem-a.com

Chromatographic Purity Assessment (HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of "this compound". High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for separating the target compound from any impurities or by-products from the synthesis. The purity is typically determined by the peak area percentage in the chromatogram. For many synthesized oxadiazole derivatives, purity is established to be ≥95% by HPLC or UPLC. nih.govthieme-connect.comresearchgate.net A suitable method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govthieme-connect.com

Computational Chemistry and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a derivative of (1,2,5-Oxadiazol-3-yl)methanamine, might interact with a biological target, typically a protein.

While specific docking studies on the parent compound this compound are not extensively documented in publicly available literature, numerous studies have been conducted on its derivatives, highlighting the potential of the 1,2,5-oxadiazole scaffold in interacting with various biological targets. For instance, derivatives of 1,2,5-oxadiazole-3-carboximidamide have been designed and evaluated as inhibitors of Indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunosuppression. nih.gov In these studies, molecular docking revealed key interactions between the oxadiazole moiety and the enzyme's active site. nih.gov

Similarly, other oxadiazole isomers and their derivatives have been the subject of docking studies against a range of targets. For example, 1,3,4-oxadiazole (B1194373) derivatives have been investigated as antimicrobial agents by docking them into the active site of E. coli DNA gyrase. mdpi.com These studies often show that the oxadiazole ring can participate in crucial interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the target protein's binding pocket. mdpi.commdpi.com The insights gained from these studies on related compounds can guide the design of future molecular docking investigations specifically targeting this compound.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a popular method for calculating molecular properties and reaction mechanisms.

DFT studies have been applied to various oxadiazole-containing compounds to understand their structure, stability, and electronic properties. For example, DFT calculations have been used to analyze the molecular structure and properties of energetic materials based on the 1,2,5-oxadiazole ring system. osti.gov These studies provide information on bond lengths, bond angles, and charge distributions, which are fundamental to understanding the molecule's reactivity and stability. osti.gov

Prediction of Molecular Interactions (e.g., Non-Covalent Interactions, Hirshfeld Surface Models)

The study of non-covalent interactions is essential for understanding the supramolecular chemistry of a compound, including its crystal packing and interactions with biological macromolecules. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular interactions in a crystal.

For a derivative of 4-amino-1,2,5-oxadiazole, Hirshfeld surface analysis showed that N—H⋯N and N—H⋯O hydrogen bonds, along with C—O⋯π and C—Br⋯π interactions, play a significant role in forming a three-dimensional network in the crystal. nih.gov The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. nih.gov

The Non-Covalent Interaction (NCI) index is another computational tool used to visualize and analyze weak interactions. Studies on oxadiazole systems have utilized NCI analysis to confirm the presence of (oxadiazole)···(pyridine) and (oxadiazole)···(oxadiazole) π–π interactions. nih.gov These computational approaches are invaluable for predicting how this compound might self-assemble or interact with other molecules.

In Silico Reactivity Predictions

In silico methods for reactivity prediction can provide valuable information about a molecule's potential chemical transformations and metabolic fate. These predictions are often based on the electronic properties of the molecule, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps.

While specific in silico reactivity studies on this compound are not prominent in the literature, studies on related oxadiazole derivatives provide a framework for such predictions. For example, in silico screening of bis-oxadiazole derivatives has been used to predict their biological activities. nih.gov The analysis of HOMO-LUMO energy gaps can indicate the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller energy gap generally suggests higher reactivity.

The electrostatic potential surface of a molecule can predict sites susceptible to nucleophilic or electrophilic attack. For this compound, the nitrogen atoms of the oxadiazole ring and the amino group would be expected to be regions of negative electrostatic potential, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the aminomethyl group would be regions of positive potential.

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is crucial as it can significantly influence its physical, chemical, and biological properties.

For this compound, the key flexible bond is the C-C bond connecting the oxadiazole ring to the methanamine group, as well as the C-N bond of the amine. Rotation around these bonds will lead to different conformers. The stability of these conformers can be evaluated using computational methods to determine the global minimum energy structure and the energy barriers for interconversion.

While a specific conformational analysis of this compound is not detailed in the available literature, studies on related structures provide insights. For instance, the conformational properties of oxadiazole-containing peptides have been investigated to understand their structure-function relationships. unifi.it In a study of a related compound, the twisting of a flanking ring with respect to a central 1,2,5-oxadiazole ring was quantified, demonstrating the importance of torsional angles in determining molecular shape. nih.gov Such analyses for this compound would be valuable for understanding its interactions in different environments.

Applications in Chemical and Biological Research Excluding Clinical

Building Blocks in Organic Synthesis

The (1,2,5-Oxadiazol-3-yl)methanamine framework and its parent oxadiazole ring system are recognized as crucial building blocks in organic synthesis. mdpi.comosti.govosti.gov The reactivity of the amine group, coupled with the electronic properties of the oxadiazole ring, allows for its incorporation into a diverse range of more complex molecular architectures. nih.gov Organic chemists utilize this scaffold to construct novel heterocyclic compounds, which are of great interest due to their prevalence in biologically active molecules. nih.govnih.gov The synthesis of various derivatives often involves the condensation of the amine with other reactive species, leading to the formation of new carbon-nitrogen bonds and the elaboration of the molecular structure. mdpi.com For instance, the reaction of 1,2,5-oxadiazole-3,4-diamine with diketo derivatives is a studied pathway for creating more complex polycyclic compounds. mdpi.com

The oxadiazole ring itself, a key feature of this compound, is a versatile pharmacophore. nih.gov Its derivatives are explored in various areas of materials science, including the development of energetic materials. osti.govosti.govnih.gov The connection of a 1,2,4-triazole (B32235) and a 1,3,4-oxadiazole (B1194373), for example, has been investigated to enhance the properties of energetic molecules. nih.gov

Probes for Biochemical Research

The 4-hydroxy-1,2,5-oxadiazol-3-yl moiety, a related structure, has been investigated as a bioisostere for the carboxylic acid group in the study of ionotropic glutamate (B1630785) receptors (iGluRs). nih.gov This substitution allows for the exploration of structure-activity relationships and the development of molecular probes to study the function of these important neuronal receptors. nih.gov The ability of this moiety to be integrated into both agonists and antagonists highlights its utility in designing specific ligands for iGluR subtypes. nih.gov

Pre-clinical Research in Biological Activity

The this compound core and its derivatives have been the subject of extensive preclinical research to evaluate their potential biological activities across several therapeutic areas.

Investigation as Antiproliferative Agents

Derivatives of 1,2,5-oxadiazole have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. nih.gov In one study, a series of derivatives were analyzed for their antiproliferative activity against HCT-116 and HeLa cancer cell lines. nih.gov The position and nature of substituents on the phenyl rings attached to the oxadiazole core were found to significantly influence their cytotoxic effects. nih.gov Notably, one derivative demonstrated significant activity against MCF7 and MDA-MB 468 breast cancer cell lines, with preliminary findings suggesting it may act by inhibiting topoisomerase II α. nih.gov

Other research has focused on D-ribofuranoside derivatives bearing a 1,2,4-oxadiazolic ring, which have shown significant antiproliferative activities in the micromolar range against various cancer cell lines. nih.govconicet.gov.ar One of the most potent compounds in this series displayed selectivity towards the more resistant colon cancer cell line, WiDr. nih.govconicet.gov.ar The development of such compounds is driven by the need for new drugs to overcome multidrug resistance, a major hurdle in cancer chemotherapy. nih.govconicet.gov.ar

Table 1: Investigational Antiproliferative Activity of Oxadiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| MD77 derivative 4 | HCT-116, HeLa, MCF7, MDA-MB 468 | Showed the best antiproliferative profile; may inhibit topoisomerase II α. nih.gov |

| D-ribofuranoside derivatives with 1,2,4-oxadiazolic ring | Various cancer cell lines | Exhibited significant antiproliferative activities in the micromolar range. nih.govconicet.gov.ar |

| Most potent D-ribofuranoside derivative | WiDr (colon cancer) | Showed better selectivity towards this more resistant cell line. nih.govconicet.gov.ar |

| 1,2,5-Oxadiazoles with a pyrrole (B145914) group | Sea urchin embryo model, human cancer cell lines | Exhibited antiproliferative activity. mdpi.com |

Exploration as Antimalarial Agents

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial drugs. nih.gov While specific research on this compound as an antimalarial agent is not detailed in the provided context, the broader class of heterocyclic compounds is of significant interest. Azithromycin, an azalide antibiotic, has shown some efficacy but suffers from a slow killing effect. nih.gov Research into novel azalides has yielded compounds with significantly increased potency against both sensitive and resistant strains of P. falciparum. nih.gov These compounds demonstrated antimalarial potency in the nanomolar range, a substantial improvement over existing treatments. nih.gov

Evaluation as Anti-inflammatory Agents

Derivatives of 1,2,5-oxadiazole have been investigated for their anti-inflammatory properties. A study on 1,2,5-oxadiazole-sulfonamide hybrids revealed that several compounds exhibited significant anti-inflammatory potential in in vivo models. researcherslinks.com Two compounds, in particular, displayed better anti-inflammatory activity than the standard drugs celecoxib (B62257) and indomethacin. researcherslinks.com The structure-activity relationship of these hybrids was also explored, suggesting that the nature of the substituents plays a crucial role in their anti-inflammatory profile. researcherslinks.com

Another study focused on 2,5-disubstituted-1,3,4-oxadiazole derivatives and found that some compounds showed promising anti-inflammatory activity by reducing edema in a carrageenan-induced paw edema model in rats. mdpi.com The most potent derivative in this series demonstrated a significant reduction in edema volume, comparable to the standard drug ibuprofen. mdpi.com The presence of a chloro-substituted phenyl ring was identified as a key structural feature for this activity. mdpi.com

Studies as Neuroprotective Agents

The potential of oxadiazole derivatives as neuroprotective agents has been explored in the context of ischemic brain injury. Research on N-alkyl-1,2,4-oxadiazolidine-3,5-diones and their synthetic intermediates has identified several analogues that protect neuronal cells from death in an in vitro model of ischemia. nih.govresearchgate.net These compounds were found to exert their neuroprotective effects through distinct mechanisms of action, some of which involve the modulation of MAP kinase signaling pathways. nih.gov

Further research into 1,2,4-oxadiazole (B8745197) derivatives has identified compounds with multifunctional potential for the treatment of Alzheimer's disease. nih.gov These derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidase-A (MAO-A), both of which are key targets in Alzheimer's disease therapy. nih.gov The structure-activity relationship studies revealed that the substitution pattern on the oxadiazole ring is critical for their biological activity. nih.gov

Table 2: Investigational Neuroprotective Activity of Oxadiazole Derivatives

| Compound/Derivative Class | Model | Key Findings |

|---|---|---|

| N-alkyl-1,2,4-oxadiazolidine-3,5-diones | In vitro cerebral ischemia | Protected HT22 cells from death; distinct mechanisms of action involving MAP kinases. nih.govresearchgate.net |

| 3,5-disubstituted-1,2,4-oxadiazole derivatives | Alzheimer's disease targets | Exhibited potent inhibition of AChE and MAO-A. nih.gov |

Applications in Agricultural Chemistry

The 1,2,5-oxadiazole moiety is a structural component in molecules investigated for agricultural purposes. nih.gov Research has primarily focused on the development of derivatives with herbicidal properties, while the insecticidal and fungicidal activities are more commonly associated with other oxadiazole isomers.

Herbicidal Properties

The 1,2,5-oxadiazole nucleus is a key component in certain classes of herbicidal compounds. Patent applications have been filed for N-(1,2,5-oxadiazol-3-yl)arylcarboxamides and related bicycloarylcarboxamides, citing their suitability and effectiveness as herbicides. researchgate.net These findings indicate that the N-(1,2,5-oxadiazol-3-yl) moiety is a viable pharmacophore for the development of new weed control agents.

Further supporting the herbicidal potential of this class, studies have shown that derivatives such as 1,2,5-oxadiazole-2-oxides (furoxans) and benzo[c] nih.govnih.govresearchgate.netoxadiazole-N-oxides exhibit herbicidal activity. chemicalbook.com

Insecticidal Properties

While the broader family of oxadiazoles (B1248032) has been investigated for insecticidal applications, current research literature prominently features other isomers, such as 1,3,4-oxadiazoles. mdpi.com For instance, novel steroidal derivatives incorporating a 1,3,4-oxadiazole structure have demonstrated potent insecticidal activity against several aphid species. nih.gov These compounds are thought to act by disrupting the midgut cells of the insects. nih.gov However, specific research detailing the insecticidal properties of compounds based on the this compound or its close derivatives is not extensively documented in the reviewed sources.

Fungicidal Properties

Similar to insecticidal research, the investigation of fungicidal properties within the oxadiazole family has largely concentrated on 1,3,4- and 1,2,4-oxadiazole derivatives. These compounds have shown efficacy against a range of plant pathogenic fungi. mdpi.comnih.govmdpi.com For example, certain 1,3,4-oxadiazole derivatives have shown excellent activity against fungi that cause maize diseases, while others are effective against Candida albicans. nih.govnih.gov Likewise, derivatives of 1,2,4-oxadiazole have been synthesized and screened for activity against plant pathogens like Rhizoctonia solani and Botrytis cinerea. mdpi.com At present, there is a lack of specific research focused on the fungicidal applications of the 1,2,5-oxadiazole scaffold in an agricultural context.

Analytical Reagents

The inherent chemical properties of the 1,2,5-oxadiazole ring make it a valuable structure in the field of analytical chemistry.

The fluorogenic nature of 1,2,5-oxadiazoles is a well-known characteristic. chemicalbook.com This property is utilized in applications such as light-emitting devices and forms the basis for their use as analytical probes. chemicalbook.com The ability of these compounds to emit fluorescence allows for their incorporation into larger molecules to create sensors and reagents for various assays. chemicalbook.comacs.org For example, 1,2,5-oxadiazole scaffolds have been identified as inhibitors of certain enzymes through screening methods that rely on fluorescence resonance energy transfer (FRET), highlighting their utility in fluorescence-based analytical techniques. nih.gov This suggests that this compound could serve as a foundational building block for the development of novel fluorescent analytical tools.

Data Tables

Table 1: Research Findings on Oxadiazole Derivatives

| Application Area | Oxadiazole Isomer | Research Finding | Citations |